molecular formula C18H30N4O4 B12504850 2,5-Bis(pentyloxy)terephthalohydrazide

2,5-Bis(pentyloxy)terephthalohydrazide

Cat. No.: B12504850
M. Wt: 366.5 g/mol
InChI Key: QGCGVZAUDYJVLE-UHFFFAOYSA-N
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Description

2,5-Bis(pentyloxy)terephthalohydrazide is an organic compound with the molecular formula C18H30N4O4 and a molar mass of 366.46 g/mol It is a derivative of terephthalohydrazide, where the hydrogen atoms on the benzene ring are substituted with pentyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(pentyloxy)terephthalohydrazide typically involves the reaction of 2,5-dihydroxyterephthalohydrazide with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:

2,5-Dihydroxyterephthalohydrazide+Pentyl BromideThis compound\text{2,5-Dihydroxyterephthalohydrazide} + \text{Pentyl Bromide} \rightarrow \text{this compound} 2,5-Dihydroxyterephthalohydrazide+Pentyl Bromide→this compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve ensuring the purity of reactants, maintaining optimal reaction conditions, and employing efficient purification methods such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(pentyloxy)terephthalohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The pentyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2,5-Bis(pentyloxy)terephthalohydrazide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5-Bis(pentyloxy)terephthalohydrazide involves its ability to form stable complexes with metal ions and other molecules. The pentyloxy groups enhance the solubility and reactivity of the compound, allowing it to interact with various molecular targets. The hydrazide groups can form hydrazone linkages with aldehydes, leading to the formation of covalent organic frameworks . These frameworks can further interact with metal ions, enhancing their catalytic and sensing properties.

Comparison with Similar Compounds

Uniqueness: 2,5-Bis(pentyloxy)terephthalohydrazide is unique due to its pentyloxy groups, which provide enhanced solubility in organic solvents and increased reactivity in substitution reactions. This makes it a valuable compound for the synthesis of advanced materials and frameworks with specific properties.

Properties

Molecular Formula

C18H30N4O4

Molecular Weight

366.5 g/mol

IUPAC Name

2,5-dipentoxybenzene-1,4-dicarbohydrazide

InChI

InChI=1S/C18H30N4O4/c1-3-5-7-9-25-15-11-14(18(24)22-20)16(26-10-8-6-4-2)12-13(15)17(23)21-19/h11-12H,3-10,19-20H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

QGCGVZAUDYJVLE-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC(=C(C=C1C(=O)NN)OCCCCC)C(=O)NN

Origin of Product

United States

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